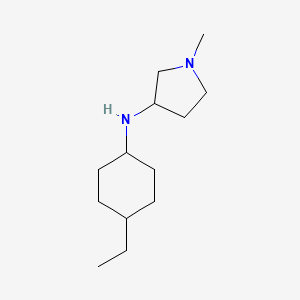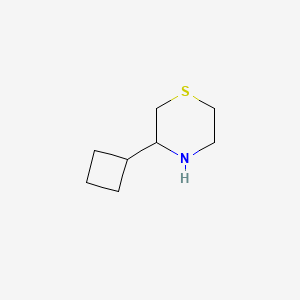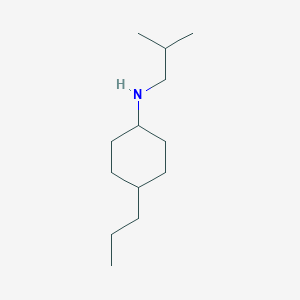
2-(1-Aminocycloheptyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocycloheptyl)propan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a cycloheptyl ring and an amino group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocycloheptyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with a suitable amine, followed by reduction and subsequent hydroxylation. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction step.
Industrial Production Methods
For industrial-scale production, the synthesis process may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of cycloheptanone in the presence of an amine, followed by hydroxylation using a suitable oxidizing agent. This approach allows for the large-scale production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocycloheptyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2-(1-Aminocycloheptyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminocycloheptyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A similar compound with a different alkyl group.
Cycloheptanol: A related compound with a hydroxyl group attached to a cycloheptyl ring.
1-Aminocycloheptane: A compound with an amino group attached to a cycloheptyl ring.
Uniqueness
2-(1-Aminocycloheptyl)propan-2-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(1-aminocycloheptyl)propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,12)10(11)7-5-3-4-6-8-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
FCZPPMHRCAUYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCCC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


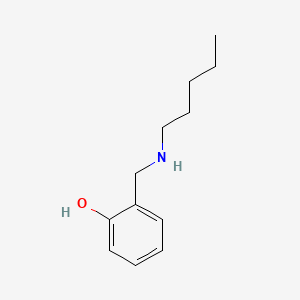


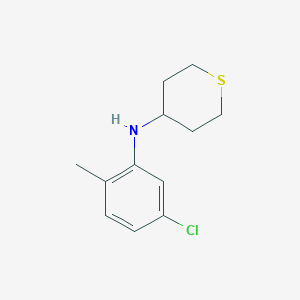
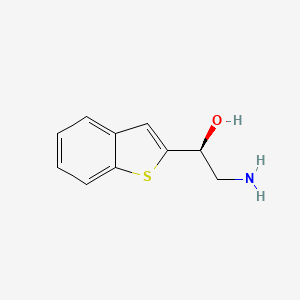
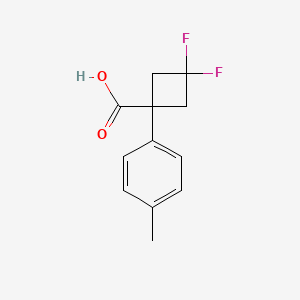
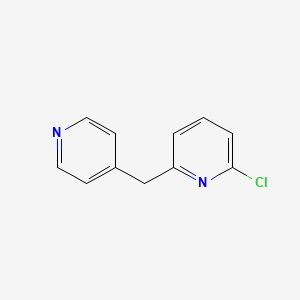
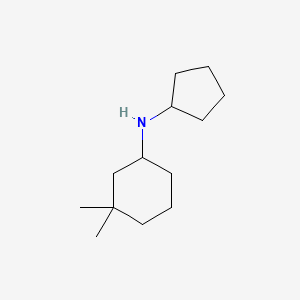
![3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13274630.png)
